molecular formula C24H21ClN2O2 B2896330 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one CAS No. 877782-47-3

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one

Cat. No. B2896330
CAS RN: 877782-47-3
M. Wt: 404.89
InChI Key: OZNGWFRTVWMNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one, also known as CP-154,526, is a compound that belongs to the class of benzochromene derivatives. It is a selective antagonist of the neuropeptide Y receptor subtype 1 (Y1R), which plays a crucial role in the regulation of food intake, energy balance, and stress response. CP-154,526 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, anxiety, depression, and addiction.

Scientific Research Applications

Antidepressant and Anxiolytic Research

The piperazine moiety is a common feature in many pharmaceutical compounds with central nervous system (CNS) activity. This compound’s structure suggests potential use in the development of new antidepressant and anxiolytic drugs. It could serve as a lead compound for synthesizing new molecules that target serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Antimicrobial Activity

Compounds with a piperazine ring have been shown to possess antimicrobial properties. The chlorophenyl group, in particular, may enhance these properties. This compound could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics or antifungals .

Anticancer Agent Development

The benzo[f]chromen-3-one moiety is structurally similar to flavonoids, which are known for their anticancer activities. Research into this compound could explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines or in combination therapies .

Neurodegenerative Disease Treatment

Piperazine derivatives have been studied for their potential role in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound could be part of research efforts to find new treatments that can mitigate the progression of such diseases or improve the quality of life for affected individuals .

Pharmacokinetic Enhancer

The incorporation of piperazine into drug molecules can improve their pharmacokinetic properties, such as solubility and absorption. This compound could be used in pharmaceutical research to enhance the bioavailability of other drug molecules, making them more effective at lower doses .

Psychoactive Substance Analysis

Due to the structural similarity to known psychoactive substances, this compound could be used in analytical studies to understand the binding affinity and activity at various CNS receptors. Such research could inform the development of new therapeutic drugs or the regulation of psychoactive substances .

Future Directions

The future directions for research on “1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one” could include further studies on its synthesis, structure, reactivity, mechanism of action, and safety. Additionally, its potential biological activities could be explored further .

properties

IUPAC Name

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c25-19-5-3-6-20(15-19)27-12-10-26(11-13-27)16-18-14-23(28)29-22-9-8-17-4-1-2-7-21(17)24(18)22/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNGWFRTVWMNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.